2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline, with the molecular formula C10H11N3S, is a chemical compound that features an imidazole ring and a sulfanyl group attached to an aniline structure. This compound is primarily studied for its potential applications in medicinal chemistry and biochemistry, particularly as a building block for more complex molecules and as a ligand in biochemical assays.
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline typically involves the reaction of 2-nitroaniline with 1-methyl-1H-imidazole-2-thiol. This reaction is generally conducted under basic conditions, using sodium hydroxide as the base, and a solvent such as ethanol or dimethylformamide (DMF). The mixture is heated under reflux until the desired product is obtained.
Technical Details:
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Techniques such as continuous flow reactors may be utilized to enhance yield and purity. Advanced purification methods like recrystallization and chromatography are also implemented to meet quality standards.
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has a distinctive molecular structure characterized by the following features:
The IUPAC name reflects its structural components, emphasizing the imidazole's position relative to the sulfanyl group attached to the aniline backbone.
The compound's InChI key is provided for database searches: InChI=1S/C10H11N3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can participate in various chemical reactions:
Oxidation:
This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to products such as sulfoxides or sulfones.
Reduction:
Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, yielding amines or thiols.
Substitution:
The chloro group on related compounds can be replaced through nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include:
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline primarily involves its role as a ligand in enzyme inhibition. It interacts with specific enzymes by binding to active sites or allosteric sites, potentially altering their activity. This interaction can lead to either inhibition or activation of enzymatic functions, influencing various biochemical pathways.
The compound typically appears as a solid powder at room temperature. Its melting point and solubility characteristics are crucial for applications in synthesis and formulation.
As an organic thiol, it exhibits properties typical of sulfur-containing compounds. Its reactivity profile allows it to participate in various organic transformations, making it versatile for research applications.
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has several significant applications:
Scientific Research:
It serves as a building block in organic synthesis, particularly in creating more complex molecules with potential therapeutic properties.
Biological Applications:
Investigated for its potential as an enzyme inhibitor and ligand in biochemical assays, it has shown promise in modulating enzyme activity, which could have implications for drug development.
Industrial Uses:
The compound is also being explored for its utility in developing new materials and as a precursor in synthesizing dyes and pigments .
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline relies critically on nucleophilic substitution for C–S bond formation. This reaction involves the thiolate anion from 1-methylimidazole-2-thione attacking an electrophilic carbon on a halogen-substituted aniline derivative, typically 2-fluoro-5-nitroaniline or 2-chloro-5-fluoroaniline. The reaction proceeds via a concerted bimolecular mechanism (S~N~2), where the nucleophilicity of the sulfur center is enhanced by the adjacent nitrogen atoms in the imidazole ring [1]. Polar aprotic solvents like N,N-dimethylformamide or dimethyl sulfoxide accelerate the reaction by stabilizing the transition state without solvating the nucleophile. Elevated temperatures (80–100°C) are typically required to overcome the moderate leaving-group ability of fluoride or chloride [1] [4].
Table 1: Nucleophilic Substitution Reaction Parameters
| Nucleophile | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Methylimidazole-2-thione | 2-Fluoro-5-nitroaniline | N,N-Dimethylformamide | 90 | 6 | 78 |
| 1-Methylimidazole-2-thione | 2-Chloro-5-fluoroaniline | Dimethyl sulfoxide | 100 | 8 | 72 |
Scalable production requires optimization of cost efficiency, reaction mass intensity, and throughput. A two-step continuous-flow process demonstrates significant advantages over batch synthesis:
Copper-catalyzed coupling systems using aryl triolborates have emerged as superior alternatives to traditional palladium-based methods. Potassium aryl triolborates (e.g., potassium [1-methylimidazol-2-yl]triolborate) react with 2-aminohalobenzenes under mild conditions (50°C) in the presence of catalytic Cu(OAc)~2~ (10 mol%) and trimethylamine N-oxide as a reoxidant. This system achieves yields of 85–92% while tolerating the free amino group without protection [3]. Key advantages include:
Final compound purity is achieved through either chromatography or recrystallization, each with distinct trade-offs:
Table 2: Purification Method Comparison
| Method | Purity (%) | Solvent Consumption (L/kg) | Isomer Removal | Scalability |
|---|---|---|---|---|
| Silica Chromatography | >99.5 | 120 | Excellent | Limited to 5 kg |
| Ethanol-Water Recrystallization | 98.5 | 35 | Moderate | >100 kg |
Hybrid approaches employ crude recrystallization followed by flash chromatography for critical applications requiring ultrahigh purity (e.g., pharmaceutical intermediates) [4] [6].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4